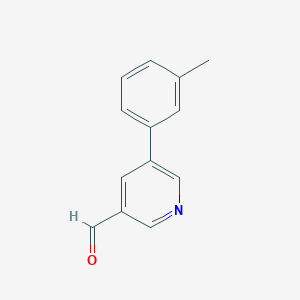

5-(m-Tolyl)nicotinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(m-Tolyl)nicotinaldehyde is a chemical compound with the molecular formula C13H11NO . It has a molecular weight of 197.24 and contains a total of 27 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, and 1 Pyridine .

Synthesis Analysis

The synthesis of 5-(m-Tolyl)nicotinaldehyde and its derivatives has been reported in the literature . The synthesis involves the use of morpholine as a catalyst and is carried out in two steps, yielding moderate to good results .Molecular Structure Analysis

The molecular structure of 5-(m-Tolyl)nicotinaldehyde consists of 26 atoms, including 11 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It also contains 1 aldehyde (aromatic) and 1 Pyridine .Applications De Recherche Scientifique

Enzyme Inhibition and Catalytic Mechanisms

5-(m-Tolyl)nicotinaldehyde is a potent competitive inhibitor of nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid. These enzymes play roles in the growth and virulence of several pathogenic microbes and are involved in regulating lifespan in various organisms. The inhibition by nicotinaldehyde derivatives, including 5-(m-Tolyl)nicotinaldehyde, helps in understanding the catalytic mechanisms of these enzymes (French et al., 2010).

Synthesis of Organic Compounds

5-(m-Tolyl)nicotinaldehyde is used in the synthesis of various organic compounds. For instance, it has been used in the synthesis of 2- and 5-substituted oxadiazoline iodides, which might be utilized as muscarinic receptor agonists (Hu et al., 2010). Additionally, it is involved in the synthesis of 5-alkyl substituted nicotine analogs for pharmacological research (Wang et al., 2012).

Studies in Biochemistry

5-(m-Tolyl)nicotinaldehyde has been utilized in biochemical studies, such as in the analysis of nicotinamide adenine dinucleotide (NAD) analogues (Fawcett & Kaplan, 1962). It also plays a role in investigations concerning the synthesis and properties of NAD analogues, contributing to a deeper understanding of their biochemical roles and mechanisms.

Spectroscopy Research

In spectroscopy, Fourier transform Raman and infrared spectra of nicotinaldehyde, including 5-(m-Tolyl)nicotinaldehyde, have been recorded, providing insights into the vibrational modes of these molecules (Jose & Mohan, 2006).

Medicinal Chemistry

In medicinal chemistry, derivatives of 5-(m-Tolyl)nicotinaldehyde have been designed and synthesized for potential use as apoptosis inducers and anticancer agents (Cai et al., 2006). This illustrates the compound's relevance in the development of new therapeutics.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(3-methylphenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-3-2-4-12(5-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZNYANYLFRDHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646988 |

Source

|

| Record name | 5-(3-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(m-Tolyl)nicotinaldehyde | |

CAS RN |

887973-66-2 |

Source

|

| Record name | 5-(3-Methylphenyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.